8-Methoxy-2-acetamidotetralin
Overview
Description
“8-Methoxy-2-acetamidotetralin” is a chemical compound. It’s a derivative of melatonin, a hormone that regulates sleep and wakefulness . Melatonin receptors, which are referred to as MT1 and MT2, are known to have different molecular structures and pharmacological profiles .
Synthesis Analysis
The synthesis of “this compound” involves the acetylation of 8-methoxy-2-aminotetralin . The process involves the use of acetic anhydride or acetyl chloride in the presence of a base .Scientific Research Applications
Antibacterial Activity
One notable application of compounds related to "8-Methoxy-2-acetamidotetralin" is in the field of antibacterial activity. A study by Chohan, Scozzafava, and Supuran (2003) explored Schiff bases derived from 2-acetamidobenzaldehyde, which were used for complexation reactions to obtain Zn(II) chelates. These complexes demonstrated antibacterial properties against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).
Osteoarthritis Treatment Potential
Inagaki et al. (2022) identified a chemical compound closely related to "this compound" as a potential candidate for early osteoarthritis treatment. Their study indicated that this compound could attenuate matrix-degrading enzymes in osteoarthritis-affected joints, offering a promising avenue for therapeutic application (Inagaki et al., 2022).
Antioxidant and Antiviral Properties
Divya et al. (2017) synthesized a class of pyrimidinylsulfamoyl azolyl acetamides, which included compounds with methoxy substitutions that displayed moderate antioxidant activity. Notably, some of these compounds exhibited antiviral activity on BHK 21 cell lines, suggesting potential applications in antiviral therapies (Divya et al., 2017).
Pharmaceutical Synthesis
Hoge et al. (2004) discussed the use of compounds similar to "this compound" in the context of pharmaceutical synthesis. They highlighted the role of these compounds in the synthesis of pharmaceutical candidates like pregabalin, emphasizing their importance in the development of new drugs (Hoge et al., 2004).
Molecular Modeling and Crystallography
Baranova et al. (2012) conducted a study involving the crystallization and molecular modeling of a compound structurally related to "this compound." Their work provided insights into the molecular interactions and potential applications in drug design, specifically targeting melatonin-binding pockets of receptors (Baranova et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(15)14-11-7-6-10-4-3-5-13(16-2)12(10)8-11/h3-5,11H,6-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJCYVYVTWEIPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934704 | |
Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80270-68-4, 153221-21-7 | |
Record name | 2-Acetamido-8-methoxytetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080270684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AH 001 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153221217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 8-Methoxy-2-acetamidotetralin being investigated as a potential therapeutic agent?
A1: this compound is a conformationally restricted analog of the hormone melatonin. [] Melatonin is known to regulate various neural and endocrine processes, particularly those influenced by the daily light-dark cycle. [] Researchers are studying this compound and similar compounds to understand how the three-dimensional shape of melatonin relates to its biological activity. [] This knowledge can be used to design more effective medications for sleep disorders, depression, and other conditions influenced by melatonin.
Q2: What are the key structural features of this compound that are important for its activity?
A2: The research highlights the importance of conformational restriction in this compound. [] This means that the molecule's structure limits its ability to rotate freely around certain bonds. This restriction forces this compound into specific shapes that may be crucial for interacting with its biological targets, potentially melatonin receptors. Further research using molecular mechanics calculations and NMR spectroscopy is being conducted to explore the conformational behavior of this compound in different environments. []
Q3: How do researchers study the conformational properties of this compound?
A3: Researchers use a combination of computational chemistry and experimental techniques. Molecular mechanics calculations, employing force fields like MM2-85 and those within programs like MacroModel, help predict low-energy conformations of the molecule. [] These calculations provide insights into the preferred shapes this compound adopts. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized to study the conformational behavior of the molecule in solution. [] By comparing computational predictions with experimental data, researchers gain a comprehensive understanding of the structural features that influence the biological activity of this compound.
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